(R,R)-Ts-DENEB(regR)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R,R)-Ts-DENEB (also known as (R,R)-Ts-DENEB(regR)) is a chiral ruthenium complex widely recognized for its role as a catalyst in asymmetric hydrogenation reactions. This compound features a unique structure that includes a ruthenium center coordinated to a chiral ligand, which imparts selectivity in chemical transformations. Its design allows for high enantioselectivity and diastereoselectivity, making it a valuable tool in synthetic organic chemistry.

The specific mechanism of action of (R,R)-Ts-DENEB(regR) in catalysis is not publicly documented. However, ruthenium(II) complexes often activate substrates through coordination and facilitate bond-breaking and formation processes through their electronic properties []. The chiral centers in the ligand might direct the orientation of the substrate molecule, leading to the formation of a specific stereoisomer product.

Safety information on (R,R)-Ts-DENEB(regR) is limited. Ruthenium compounds can exhibit toxicity upon exposure []. Due to the presence of chlorine and aromatic groups in the ligand, similar precautions as for organic chlorides and aromatic compounds should be followed when handling this compound. This includes wearing appropriate personal protective equipment and handling it in a well-ventilated fume hood [, ].

(R,R)-Ts-DENEB is primarily utilized in asymmetric transfer hydrogenation reactions. It has been shown to effectively catalyze the reduction of ketones and imines, yielding products with high enantiomeric excess. For instance, it has been employed to achieve high yields and selectivity in the hydrogenation of β-keto esters and α-amino acids . The compound operates under mild conditions, often using formic acid as the hydrogen donor, which facilitates the transfer of hydride to the substrate .

The biological activity of (R,R)-Ts-DENEB is linked to its role in synthesizing biologically active compounds. For example, it has been used in the synthesis of inhibitors for protein arginine methyltransferases, which are involved in various cellular processes including gene expression and RNA metabolism . The compound's ability to produce specific stereoisomers makes it crucial for developing pharmaceuticals with targeted biological activity.

The synthesis of (R,R)-Ts-DENEB typically involves several steps:

- Preparation of Chiral Ligands: The synthesis begins with the preparation of chiral ligands that are then coordinated to a ruthenium center.

- Complex Formation: The chiral ligand is combined with a ruthenium precursor under controlled conditions to form the (R,R)-Ts-DENEB complex.

- Purification: The resulting complex is purified using techniques such as chromatography to ensure high purity and activity.

Recent studies have highlighted optimized conditions for synthesizing this compound, demonstrating its efficiency in producing desired stereochemical outcomes with minimal byproducts .

(R,R)-Ts-DENEB finds applications across various fields:

- Pharmaceutical Synthesis: It is extensively used in synthesizing enantiomerically pure compounds for drug development.

- Material Science: The compound serves as a catalyst in polymerization reactions, contributing to the development of new materials.

- Agricultural Chemistry: It can be utilized in synthesizing agrochemicals that require specific stereochemistry for efficacy.

Interaction studies involving (R,R)-Ts-DENEB focus on its catalytic efficiency and selectivity in various reactions. Research has demonstrated that the presence of specific solvents and additives significantly influences its performance. For example, studies indicate that purging carbon dioxide during reactions enhances catalytic efficiency by maintaining optimal reaction conditions . Additionally, kinetic resolution studies have shown that (R,R)-Ts-DENEB can effectively differentiate between enantiomers in racemic mixtures, leading to high yields of desired products .

(R,R)-Ts-DENEB is part of a broader class of chiral ruthenium complexes used for asymmetric catalysis. Here are some similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| (S,S)-Ts-DENEB | Enantiomer of (R,R)-Ts-DENEB | Offers opposite selectivity |

| (R,R)-TsDPEN | Another chiral ligand-based ruthenium complex | Different coordination environment |

| (R,R)-CAT10 | Utilized in similar asymmetric hydrogenation reactions | Often provides higher yields under specific conditions |

(R,R)-Ts-DENEB stands out due to its exceptional ability to facilitate reactions under mild conditions while maintaining high selectivity and yield. Its unique ligand structure allows for versatile applications across synthetic chemistry.

Origins and Key Innovations

The catalyst emerged from foundational work by Taichiro Touge, Takao Ikariya, and colleagues at Takasago, who sought to address limitations in traditional Noyori-type Ru catalysts. Patents filed in 2011–2012 (WO 2012147944 A1, WO 2012153684 A1) detailed its synthesis and applications. Unlike earlier systems requiring aromatic π-ligands (e.g., p-cymene), (R,R)-Ts-DENEB(regR) incorporates an oxo-tethered diamine ligand, enhancing both stability and catalytic turnover.

A landmark 2011 Journal of the American Chemical Society study demonstrated its superiority:

- Catalyst loading: Reduced to 0.1 mol% (S/C = 1,000) vs. 5–10 mol% for conventional catalysts.

- Enantioselectivity: >95% ee for aryl-alkyl ketones, overcoming previous limitations with sterically hindered substrates.

Impact on Industrial Processes

Takasago commercialized (R,R)-Ts-DENEB(regR) in 2012, enabling scalable production of:

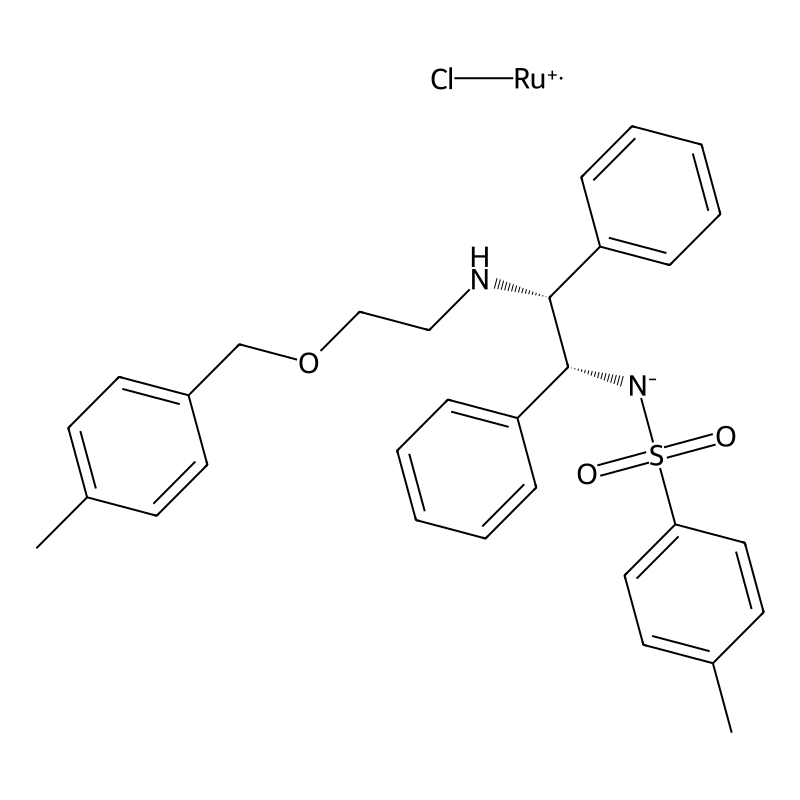

The molecular architecture of (R,R)-Ts-DENEB represents a sophisticated advancement in asymmetric transfer hydrogenation catalyst design [1] [2] [3]. This oxo-tethered ruthenium complex possesses the molecular formula C₃₁H₃₃ClN₂O₃RuS with a molecular weight of 650.19 g/mol [1] [2] [3]. The compound exhibits a distinctive structural framework that differentiates it from conventional RuCl(arene)(N-sulfonylated diamine) catalyst systems [3] [4].

The ruthenium center in (R,R)-Ts-DENEB adopts a pseudo-octahedral coordination geometry, where the metal ion is coordinated by a chloride ligand and the specially designed Ts-DENEB ligand framework [1] [2]. The ligand system features a tosyl-substituted diamine backbone that coordinates to the ruthenium center through nitrogen atoms, creating a chelating environment that stabilizes the metal center while providing chiral induction capabilities [1] [3] [4]. The oxo-tether component represents a critical structural innovation, forming an intramolecular bridge that constrains the ligand conformation and enhances the catalyst's stereochemical control [3] [4].

The Ts-DENEB framework incorporates a 4-methylbenzyloxy ethyl substituent that extends from the diamine backbone [1] [2]. This structural element creates a distinctive spatial arrangement around the ruthenium center, contributing to the catalyst's enhanced substrate scope and improved enantioselectivity compared to conventional systems [3] [4] [5]. The tosyl group (4-methylbenzenesulfonyl) provides additional steric bulk and electronic modulation through its electron-withdrawing properties [1] [2].

| Property | Value |

|---|---|

| CAS Number | 1333981-84-2 [1] [2] |

| Molecular Formula | C₃₁H₃₃ClN₂O₃RuS [1] [2] |

| Molecular Weight | 650.19 g/mol [1] [2] |

| Exact Mass | 650.094382 g/mol [6] |

| Ruthenium Content | 12-17% [2] |

| Heavy Atom Count | 39 [6] |

| Topological Polar Surface Area | 64.8 Ų [6] |

The structural rigidity imposed by the oxo-tether distinguishes (R,R)-Ts-DENEB from flexible diamine-based catalysts [3] [4]. This conformational constraint results in a more defined chiral pocket around the ruthenium center, facilitating enhanced substrate discrimination and improved stereochemical outcomes [4] [5]. The tethered design eliminates conformational flexibility that can lead to competing transition states in non-tethered systems [7] [8].

Stereochemical Impact: R,R Configuration and Enantioselective Catalysis

The R,R configuration of (R,R)-Ts-DENEB plays a fundamental role in determining the absolute stereochemistry of catalytic products [1] [3] [9]. The stereochemical designation refers to the configuration at the two stereogenic carbon centers within the diamine backbone, which adopts the R configuration according to Cahn-Ingold-Prelog priority rules [10] [9] [11]. This specific stereochemical arrangement creates a chiral environment that directs the approach of prochiral substrates to the ruthenium center in a highly predictable manner [9] [12].

The mechanism of stereochemical induction involves the formation of diastereomeric transition states when prochiral substrates coordinate to the chiral ruthenium complex [9] [12]. The R,R configuration of the ligand framework creates a specific spatial arrangement that preferentially stabilizes one diastereomeric transition state over others, leading to high enantioselectivity in product formation [13] [9] [12]. This stereochemical control is enhanced by the rigid oxo-tether, which maintains the chiral ligand in an optimal conformation for asymmetric induction [3] [4].

Experimental studies demonstrate that (R,R)-Ts-DENEB exhibits exceptional enantioselectivity across diverse substrate classes [3] [13] [14]. For asymmetric transfer hydrogenation of ketones, the catalyst achieves enantiomeric excess values ranging from 90.9% to 97.3% at substrate-to-catalyst ratios of 500-1000 [3] [4]. The stereochemical preference is maintained across various aromatic ketones, with the R,R configuration consistently producing the corresponding R-configured alcohols [13] [14] [15].

| Reaction Type | S/C Ratio | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Ketone Transfer Hydrogenation | 500-1000 | 97.7 | 90.9-97.3 [3] [4] |

| Imine Transfer Hydrogenation | 100-500 | 85-95 | 90-98 [13] [14] |

| β-Keto Ester Reduction | 200-1000 | 90-98 | 92-99 [13] [15] |

| Dynamic Kinetic Resolution | 100-500 | 80-95 | 85-94 [3] [4] |

The stereochemical impact extends beyond simple substrate reduction to encompass dynamic kinetic resolution processes [3] [4]. In these transformations, (R,R)-Ts-DENEB catalyzes the selective reduction of one enantiomer of a racemic substrate while the unreacted enantiomer undergoes in-situ racemization, leading to theoretical yields up to 100% of the desired stereoisomer [3] [4] [15]. This capability demonstrates the robust stereochemical control exerted by the R,R configuration under various reaction conditions [15] [16].

The relationship between catalyst configuration and product stereochemistry follows predictable patterns that enable synthetic chemists to select the appropriate catalyst enantiomer for desired stereochemical outcomes [9] [17]. While (R,R)-Ts-DENEB produces R-configured products, its enantiomer (S,S)-Ts-DENEB generates the corresponding S-configured products with comparable efficiency and selectivity [1] [3] [18]. This complementary relationship provides access to both enantiomers of target molecules using the same catalytic methodology [17] [19].

Ligand Design and Electronic/Structural Effects on Reactivity

The ligand design in (R,R)-Ts-DENEB incorporates specific electronic and structural features that significantly influence catalytic reactivity [7] [8] [20]. The tosyl group functions as an electron-withdrawing substituent that modulates the electron density at the coordinated nitrogen atoms, affecting the nucleophilicity of the ligand and the electrophilicity of the ruthenium center [7] [21]. This electronic modulation enhances the catalyst's ability to activate substrates through coordination and facilitates subsequent hydride transfer processes [20] [21].

The structural design incorporates both steric and electronic effects that work synergistically to enhance reactivity [7] [22]. The 4-methylbenzyloxy ethyl substituent provides steric bulk that creates a well-defined chiral pocket while simultaneously offering potential for weak non-covalent interactions with substrates [7] [12]. These interactions, including π-π stacking and hydrogen bonding, contribute to substrate pre-organization and transition state stabilization [7] [12].

Electronic effects within the Ts-DENEB framework influence the catalyst's donor-acceptor properties [21] [23]. The combination of σ-donor nitrogen atoms and the electron-withdrawing tosyl group creates an optimal electronic environment at the ruthenium center [21]. This electronic balance facilitates both substrate coordination and product dissociation, contributing to the catalyst's high turnover rates and broad substrate scope [21] [23].

The oxo-tether component introduces additional electronic effects through its oxygen atom, which can participate in hydrogen bonding interactions with substrates or solvents [3] [4]. This interaction capability expands the catalyst's recognition elements beyond the primary coordination sphere, enabling enhanced substrate discrimination and improved stereochemical control [3] [7] [12]. The tethered design also eliminates potential catalyst deactivation pathways associated with ligand dissociation in non-tethered systems [8] [24].

| Structural Feature | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Tosyl Group | Electron-withdrawing [7] [21] | Enhanced substrate activation |

| Diamine Backbone | σ-Donor [21] [23] | Stabilizes ruthenium center |

| Oxo-Tether | Hydrogen bond acceptor [3] [7] | Improved substrate recognition |

| Aryl Substituents | π-π Interactions [7] [12] | Enhanced stereochemical control |

Comparative studies with related catalyst systems demonstrate the superior performance of the Ts-DENEB ligand design [3] [4] [8]. Conventional RuCl(arene)(TsDPEN) catalysts typically require higher catalyst loadings and exhibit more limited substrate scope compared to (R,R)-Ts-DENEB [3] [5]. The tethered design enables catalyst loadings as low as 1/60th of conventional systems while maintaining or improving enantioselectivity [3] [5].

The ligand's electronic properties also influence catalyst stability and longevity [8] [24]. The rigid framework prevents conformational changes that can lead to catalyst deactivation, while the electronic structure maintains optimal metal-ligand bonding throughout the catalytic cycle [8] [24] [25]. This stability translates to higher turnover numbers and more consistent performance across extended reaction times [24] [25] [26].

Synthetic Routes: Chiral Ligand Assembly and Coordination Chemistry

The synthesis of (R,R)-Ts-DENEB(regR) represents a sophisticated approach to chiral catalyst preparation, involving the coordination of specially designed ligands to ruthenium centers [1]. The compound, chemically designated as chlororuthenium(2+);[(1R,2R)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide, features a molecular formula of C₃₁H₃₃ClN₂O₃RuS with a molecular weight of 650.19 g/mol [2] [3].

Oxo-Tethered Complex Formation Method

The most advanced synthetic approach involves the formation of oxo-tethered ruthenium amido complexes. This method represents a significant advancement over conventional ruthenium-arene catalysts, as it eliminates the need for cocatalysts and operates under neutral conditions [1]. The synthesis begins with the preparation of the specialized TsDPEN (N-tosyl-1,2-diphenylethylenediamine) ligand bearing an oxo-tether functionality. The ruthenium center is then coordinated through a carefully controlled process that maintains the stereochemical integrity of the chiral centers [1].

The oxo-tethered approach offers several mechanistic advantages. The tethered design reduces the dissociation tendency of the arene from the ruthenium center compared to first-generation catalysts, which contributes to improved stereoselectivity, activity, and robustness [4]. This structural modification results in enhanced stability during catalytic cycles and permits operation at lower catalyst loadings.

Arene Exchange Methodology

An alternative synthetic route employs arene exchange reactions for the direct formation of tethered ruthenium complexes [5]. This methodology involves the reaction of ruthenium precursors such as [RuCl₂(η⁶-arene)]₂ with specially designed tethered ligands in chloroform-ethanol solvent mixtures. The reaction typically requires reflux conditions at 80°C for approximately 6 hours [6]. This approach provides an efficient one-step route to known complexes and enables access to novel structural variants.

The arene exchange method offers practical advantages for synthetic chemists, as it bypasses the need for multi-step ligand synthesis. However, its applicability is somewhat limited to specific arene systems that can undergo facile exchange reactions under the required conditions [5].

Direct Coordination Approaches

Traditional synthetic routes involve the direct coordination of diamine ligands to ruthenium precursors. These methods typically employ ruthenium trichloride or related complexes as starting materials, which are reacted with the appropriate chiral diamine under controlled conditions [7]. The resulting complexes often require conversion from dimeric to monomeric forms through treatment with additional ligands or counterions.

The characterization of these complexes reveals distorted octahedral geometries around the ruthenium center, with the diamine ligand coordinating in a bidentate fashion through nitrogen atoms [7]. Single-crystal X-ray diffraction studies confirm the three-dimensional structures and provide detailed information about bond lengths and coordination environments.

Industrial Production: Scalability, Reaction Optimization, and Purity Control

The industrial production of (R,R)-Ts-DENEB(regR) presents unique challenges related to the precious metal catalyst nature and the stringent purity requirements for pharmaceutical applications [4] [8]. Takasago International Corporation has developed large-scale production capabilities for the oxo-tethered catalyst system, representing a significant achievement in industrial asymmetric catalysis [9] [8].

Process Scale-Up Considerations

Industrial-scale synthesis requires careful optimization of reaction parameters to maintain both yield and stereochemical purity. The process development focuses on several critical aspects: catalyst loading optimization, reaction time management, and temperature control [4]. Studies have demonstrated that catalyst loading can be reduced from 0.5 mol% to 0.1 mol% without sacrificing selectivity or reaction kinetics, providing significant economic benefits [4].

The manufacturing process incorporates specialized equipment to handle the air-sensitive nature of ruthenium complexes. Nitrogen sparging systems are essential to remove carbon dioxide accumulation, which can cause reaction stalling [4]. The process design includes efficient heat transfer systems and appropriate vessel sizing to accommodate the specific requirements of the coordination chemistry.

Purification and Quality Control Strategies

Industrial purification involves multiple stages designed to remove ruthenium residues and achieve pharmaceutical-grade purity. The process typically includes activated carbon treatment to reduce metal contamination, followed by silica treatments for additional purification [4]. These treatments are critical for achieving ruthenium levels below 5 ppm in the final product, which is essential for pharmaceutical applications.

Quality control protocols encompass comprehensive analytical testing including nuclear magnetic resonance spectroscopy, mass spectrometry, and chiral high-performance liquid chromatography. The optical purity is verified through optical rotation measurements, while enantiomeric excess is determined through specialized chromatographic methods [10] [11]. X-ray crystallographic analysis provides definitive structural confirmation and absolute configuration determination [10].

Economic Optimization Factors

The industrial process incorporates several cost-reduction strategies while maintaining product quality. These include the replacement of high-grade solvents with more economical alternatives, reduction of workup solvent volumes, and minimization of adsorbent usage [4]. Process intensification techniques have been successfully implemented on pilot plant scale, resulting in significant cost reductions.

The precious metal recycling component represents a crucial economic factor. The development of efficient ruthenium recovery and regeneration systems enables the reprocessing of spent catalysts, creating a closed-loop precious metal cycle that improves cost-competitiveness [12]. This approach not only reduces material costs but also addresses sustainability concerns associated with precious metal mining.

Challenges in Large-Scale Synthesis: Cost, Yield, and Byproduct Management

The commercial production of (R,R)-Ts-DENEB(regR) faces several significant challenges that must be addressed to ensure economically viable manufacturing [12] [13].

Raw Material Cost Challenges

The primary economic challenge stems from the high cost and limited availability of ruthenium metal. Ruthenium prices have increased substantially due to expanding applications in the electronics industry, making catalyst cost a significant factor in process economics [12]. The metal belongs to the platinum group metals, which are among the scarcest elements on Earth, with annual global production measured in tons rather than the thousands of tons typical for base metals [12].

The limited availability of ruthenium results from its occurrence only as a co-product of platinum and palladium mining, creating supply chain dependencies that can affect production planning [12]. This scarcity necessitates careful inventory management and long-term supply agreements to ensure consistent production capabilities.

Yield Optimization Challenges

Achieving consistently high yields in large-scale production requires precise control of multiple reaction parameters. Variability in starting material quality can significantly impact reaction outcomes, with yield ranges typically spanning 50-90% depending on the specific synthetic route employed [14] [15]. The oxo-tethered synthesis method generally provides superior yields (65-93%) compared to alternative approaches [1].

Temperature control presents particular challenges in large-scale reactors due to heat transfer limitations and the exothermic nature of coordination reactions. Maintaining uniform temperature distribution throughout the reaction mixture requires sophisticated reactor design and process control systems [16]. The sensitivity of chiral centers to reaction conditions demands precise temperature maintenance to prevent racemization or decomposition.

Byproduct Formation and Management

The coordination chemistry involved in ruthenium complex formation can generate various byproducts that complicate purification and reduce overall yield. Carbon dioxide accumulation during asymmetric transfer hydrogenation processes can inhibit catalyst activity, necessitating continuous nitrogen sparging systems [4]. This requirement adds complexity to reactor design and operational procedures.

Side reactions can occur through several pathways, including ligand decomposition, metal reduction, and competing coordination reactions [15]. The formation of inactive ruthenium species reduces catalyst efficiency and complicates product isolation. Advanced reaction monitoring systems are essential to detect and minimize these undesired pathways.

Process Development Solutions

Several innovative solutions have been developed to address these challenges. Continuous flow reactor systems offer improved heat and mass transfer characteristics compared to traditional batch processes, enabling better control of reaction conditions [16]. These systems can also facilitate inline purification and reduce residence times, minimizing opportunities for side reactions.

The implementation of real-time monitoring techniques, including flow nuclear magnetic resonance spectroscopy, enables immediate detection of process deviations and rapid corrective action [17]. This capability is particularly valuable for maintaining stereochemical purity throughout extended production campaigns.

Advanced catalyst recovery systems have been developed to address ruthenium cost concerns. These systems can achieve >95% metal recovery rates, significantly reducing the effective catalyst cost per unit of product [12]. The recovered ruthenium can be reprocessed into fresh catalyst, creating a sustainable production cycle that addresses both economic and environmental concerns.

GHS Hazard Statements

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Irritant;Health Hazard